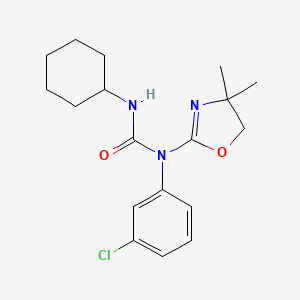![molecular formula C13H19N3O3S B5789458 ETHYL 4-{[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B5789458.png)
ETHYL 4-{[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-{[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is an organic compound with a complex structure that includes a pyrazine ring, a furan ring, and an ethyl ester group
Méthodes De Préparation
The synthesis of ETHYL 4-{[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps. One common method includes the reaction of 2-furylmethylamine with ethyl isothiocyanate to form an intermediate, which is then cyclized to produce the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
ETHYL 4-{[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the furan ring or the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions.
Applications De Recherche Scientifique
ETHYL 4-{[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ETHYL 4-{[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
ETHYL 4-{[(2-FURYLMETHYL)AMINO]CARBOTHIOYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with similar compounds such as:
N-(furan-2-ylmethyl)ethanamine: This compound has a similar furan ring structure but differs in its overall molecular framework.
ETHYL 2-({[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: This compound shares the ethyl ester group and the carbothioyl moiety but has a different core structure.
ETHYL 4-[(2-FURYLMETHYL)AMINO]-6-METHYL-3-QUINOLINECARBOXYLATE: This compound also contains a furan ring and an ethyl ester group but has a quinoline core instead of a pyrazine core.
Propriétés
IUPAC Name |
ethyl 4-(furan-2-ylmethylcarbamothioyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-18-13(17)16-7-5-15(6-8-16)12(20)14-10-11-4-3-9-19-11/h3-4,9H,2,5-8,10H2,1H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXKLDMODVLYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
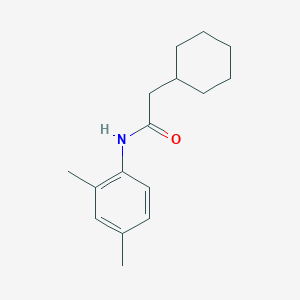
![2-benzylsulfanyl-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B5789386.png)
![3-({[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B5789394.png)
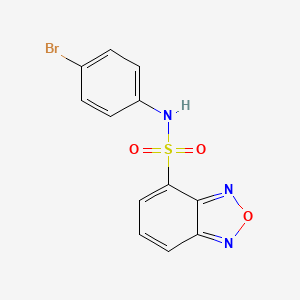
![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)
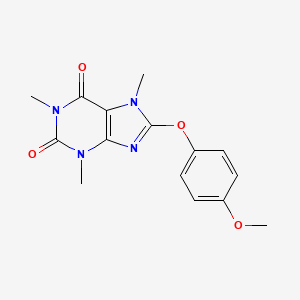
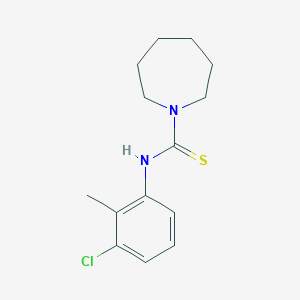
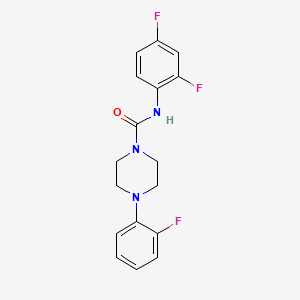
![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![2-[4-[(4-Fluorophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol](/img/structure/B5789437.png)
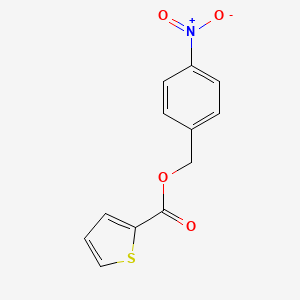
![1-(2-FLUOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE](/img/structure/B5789466.png)
